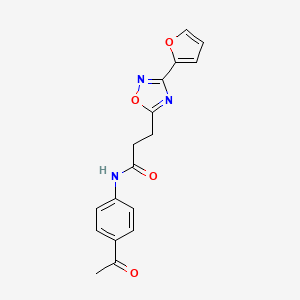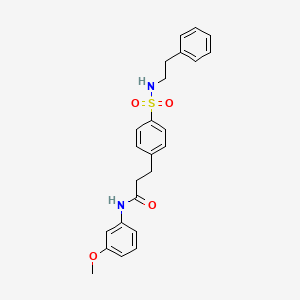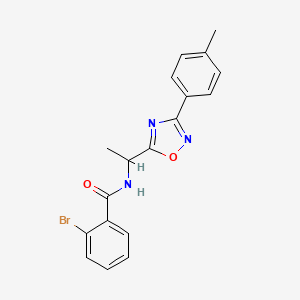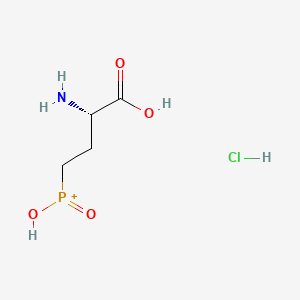
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP has been used as a chemical probe to study protein structure and dynamics, protein-ligand interactions, and protein-protein interactions.
Wirkmechanismus
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide works by generating hydroxyl radicals through the reaction of this compound with hydrogen peroxide. The hydroxyl radicals then react with solvent-exposed amino acid residues on the surface of proteins, resulting in the labeling of these residues. The labeled residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on proteins. This compound labeling does not significantly alter the structure or function of proteins, and the labeled residues can be easily identified and quantified using mass spectrometry.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide as a chemical probe has several advantages. This compound labeling is a fast and efficient method for studying protein structure and dynamics. This compound labeling can be performed under native conditions, and the labeled residues can be identified and quantified using mass spectrometry. This compound labeling is also a non-invasive method that does not significantly alter the structure or function of proteins.
However, there are also limitations to the use of this compound. This compound labeling is limited to solvent-exposed amino acid residues on the surface of proteins. This compound labeling may also result in the labeling of multiple residues in close proximity, making it difficult to determine the exact location of the labeled residues.
Zukünftige Richtungen
There are several future directions for the use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide as a chemical probe. One future direction is the development of new methods for generating hydroxyl radicals that can be used in conjunction with this compound labeling. Another future direction is the development of new mass spectrometry techniques for identifying and quantifying labeled residues. This compound labeling can also be used in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and dynamics.
Synthesemethoden
The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 5-amino-1,2,4-oxadiazole in the presence of triethylamine to obtain 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with p-tolunitrile in the presence of potassium carbonate to obtain this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been widely used as a chemical probe to study protein structure and dynamics. This compound works by labeling solvent-exposed amino acid residues on the surface of proteins with hydroxyl radicals generated by the reaction of this compound with hydrogen peroxide. The labeled residues can then be identified and quantified using mass spectrometry. This compound has been used to study the conformational changes of proteins upon ligand binding, protein-protein interactions, and protein folding.
Eigenschaften
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-6-8-13(9-7-12)20-16(23)10-11-17-21-18(22-24-17)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSGKSQCIFSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)




![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)





